3-(2-chlorophenyl)-5-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1,2-oxazole-4-carboxamide
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Overview
Description
3-(2-chlorophenyl)-5-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1,2-oxazole-4-carboxamide is a synthetic organic compound that belongs to the class of isoxazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chlorophenyl)-5-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1,2-oxazole-4-carboxamide typically involves the following steps:
Formation of the Isoxazole Ring: This can be achieved through a cyclization reaction involving a suitable precursor such as a β-keto ester and hydroxylamine.
Introduction of the Chlorophenyl Group: This step involves the substitution of a hydrogen atom on the isoxazole ring with a 2-chlorophenyl group, often using a halogenation reaction.
Attachment of the Quinolinyl Group: The quinolinyl group can be introduced through a coupling reaction, such as a Suzuki or Heck reaction, using appropriate catalysts and conditions.
Formation of the Carboxamide Group: This step involves the conversion of a carboxylic acid or ester group on the isoxazole ring to a carboxamide group, typically using an amine and a coupling reagent like EDC or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-(2-chlorophenyl)-5-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups to their corresponding reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl and isoxazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2), nucleophiles (amines, thiols), and electrophiles (alkyl halides) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or carboxylated derivatives, while substitution reactions could introduce various functional groups at specific positions on the molecule.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: Potential therapeutic applications, such as anti-inflammatory, anti-cancer, or antimicrobial agents.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-(2-chlorophenyl)-5-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1,2-oxazole-4-carboxamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide: Lacks the quinolinyl group.
3-(2-chlorophenyl)-5-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)isoxazole-4-carboxylic acid: Contains a carboxylic acid group instead of a carboxamide group.
3-(2-chlorophenyl)-5-methyl-N-(quinolin-6-yl)isoxazole-4-carboxamide: Lacks the oxo group on the quinolinyl ring.
Uniqueness
The presence of the 2-oxo-1,2,3,4-tetrahydroquinolin-6-yl group in 3-(2-chlorophenyl)-5-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1,2-oxazole-4-carboxamide may confer unique biological properties, such as enhanced binding affinity to certain targets or improved pharmacokinetic properties.
Properties
IUPAC Name |
3-(2-chlorophenyl)-5-methyl-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)-1,2-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3O3/c1-11-18(19(24-27-11)14-4-2-3-5-15(14)21)20(26)22-13-7-8-16-12(10-13)6-9-17(25)23-16/h2-5,7-8,10H,6,9H2,1H3,(H,22,26)(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXVIAQAYFZYFCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=CC4=C(C=C3)NC(=O)CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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